2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one
Brand Name: Vulcanchem
CAS No.: 322471-42-1
VCID: VC0158472
InChI: InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1
SMILES: CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
Molecular Formula: C35H42O10
Molecular Weight: 622.711

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one

CAS No.: 322471-42-1

Cat. No.: VC0158472

Molecular Formula: C35H42O10

Molecular Weight: 622.711

* For research use only. Not for human or veterinary use.

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one - 322471-42-1

Specification

CAS No. 322471-42-1
Molecular Formula C35H42O10
Molecular Weight 622.711
IUPAC Name [(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate
Standard InChI InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1
Standard InChI Key KWYIGUNCOMHTAB-HCRKZFMRSA-N
SMILES CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O
Appearance Powder

Introduction

Chemical Properties and Structure

Molecular Identity and Basic Properties

2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one is uniquely identified by its CAS number 322471-42-1, which serves as its primary registry identifier in chemical databases. This complex natural product has a molecular formula of C35H42O10, indicating its carbon-rich structure with multiple oxygen-containing functional groups. The molecular weight of the compound is precisely 622.711 g/mol, placing it in the medium-to-high molecular weight category among organic compounds . The compound's structure features a characteristic abeotaxane skeleton with multiple substituted functional groups at specific positions, contributing to its potential biological activity.

Structural Representation

The complete IUPAC name of the compound is [(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate, which precisely describes its stereochemistry and functional group arrangement. For computational and database purposes, the compound can be represented through its Standard InChI notation: InChI=1S/C35H42O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29,33,41H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,33+,35-/m0/s1. Additionally, its SMILES notation provides an alternative structural representation: CC1=C2C(=O)C(C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C)O.

Chemical Structure Data Table

ParameterValue
CAS Number322471-42-1
Molecular FormulaC35H42O10
Molecular Weight622.711 g/mol
IUPAC Name[(1R,2S,3E,5S,7S,8R,9S,13S)-2,7,13-triacetyloxy-9-hydroxy-8,12,15,15-tetramethyl-10-oxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate
Standard InChIKeyKWYIGUNCOMHTAB-HCRKZFMRSA-N
PubChem Compound ID125181658

Research Applications and Stock Solution Preparation

Stock Solution Preparation

For researchers working with 2alpha,7beta,13alpha-Triacetoxy-5alpha-cinnamoyloxy-9beta-hydroxy-2(3-->20)abeotaxa-4(20),11-dien-10-one, proper preparation of stock solutions is crucial for experimental success. The table below provides guidance on preparing solutions of different concentrations from various amounts of the compound :

Starting AmountFinal Concentration
1 mM5 mM10 mM50 mM
1 mg1.6059 mL0.3212 mL0.1606 mL0.0321 mL
5 mg8.0295 mL1.6059 mL0.803 mL0.1606 mL
10 mg16.0591 mL3.2118 mL1.6059 mL0.3212 mL

When preparing these solutions, researchers should select appropriate solvents based on the compound's solubility profile and their specific experimental requirements. Freshly prepared solutions should be used as quickly as possible to minimize potential degradation .

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